N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(9-13-5-2-3-6-14(13)10-18)12-20-17(22)16(21)19-11-15-7-4-8-24-15/h2-8H,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFCGRMKNJNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The naphthamide derivatives (e.g., compound in ) exhibit superior BuChE affinity due to planar aromatic stacking in the active site.
- Methoxy-substituted analogs (e.g., B4 ) demonstrate that methoxy groups enhance solubility without significantly compromising binding, suggesting the target compound’s methoxy group could confer similar advantages.
- The thiophen-2-ylmethyl group differentiates the target compound from naphthamide-based inhibitors. Thiophene’s sulfur atom may engage in hydrogen bonding or dipole interactions, as seen in other thiophene-containing therapeutics .
Binding Affinity and Molecular Docking Insights
- BuChE Inhibition: The co-crystallized inhibitor N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB: 5NN0) shows a docking score of −12.3 kcal/mol, with critical interactions at residues Val288, Phe329, and His438 .
- AChE Selectivity : Natural product analogs with simpler dihydroindenyl groups (e.g., lichen metabolites) exhibit moderate AChE inhibition (docking scores −8.5 to −10.2 kcal/mol) . The target compound’s methoxy group could mimic the hydration effects observed in dehydrated AChE crystal structures, enhancing binding .
Preparation Methods
Synthesis of 2-Methoxy-2,3-Dihydro-1H-Indene
Starting material : 2,3-Dihydro-1H-inden-2-ol (Indenol, 90% purity).
Methylation :
- Reagents : Methyl iodide (1.2 eq), potassium carbonate (2.0 eq).
- Conditions : Anhydrous DMF, 60°C, 12 h under nitrogen.
- Yield : 85%.
Characterization :
- ¹H NMR (CDCl₃): δ 3.32 (s, 3H, OCH₃), 2.80–3.10 (m, 4H, CH₂ indane), 6.90–7.20 (m, 4H, aromatic).
Bromination to 2-(Bromomethyl)-2-Methoxy-2,3-Dihydro-1H-Indene
Reagents : N-Bromosuccinimide (1.1 eq), benzoyl peroxide (0.1 eq).
Conditions : CCl₄, reflux, 6 h.
Yield : 78%.
Amination via Gabriel Synthesis
Reagents : Potassium phthalimide (1.5 eq), DMF, 80°C, 8 h.
Deprotection : Hydrazine hydrate (2.0 eq), ethanol, reflux, 4 h.
Overall Yield : 62%.
Table 1: Synthesis of (2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methylamine
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | DMF, 60°C, 12 h | 85% |
| 2 | NBS, BzO₂ | CCl₄, reflux, 6 h | 78% |
| 3 | K-phthalimide → NH₂NH₂·H₂O | DMF/EtOH, reflux | 62% |
Preparation of (Thiophen-2-Yl)Methylamine
Reduction of Thiophene-2-Carbaldehyde
Reagents : Sodium borohydride (1.2 eq), methanol, 0°C → RT, 2 h.
Yield : 92%.
Conversion to (Thiophen-2-Yl)Methyl Bromide
Reagents : Phosphorus tribromide (1.1 eq), dichloromethane, 0°C, 30 min.
Yield : 88%.
Amination via Ammonolysis
Conditions : Aqueous NH₃ (28%), THF, 60°C, 12 h.
Yield : 75%.
Table 2: Synthesis of (Thiophen-2-Yl)Methylamine
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaBH₄, MeOH | 0°C → RT, 2 h | 92% |
| 2 | PBr₃, CH₂Cl₂ | 0°C, 30 min | 88% |
| 3 | NH₃ (aq), THF | 60°C, 12 h | 75% |
Oxalyl Chloride-Mediated Diamide Formation
Monoamide Formation
Reagents : Oxalyl chloride (1.1 eq), (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine (1.0 eq), triethylamine (2.2 eq).
Conditions : Anhydrous THF, 0°C → RT, 4 h.
Intermediate : N-[(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl]oxalyl chloride.
Diamide Coupling
Reagents : (Thiophen-2-yl)methylamine (1.1 eq), triethylamine (1.1 eq).
Conditions : THF, 0°C → RT, 12 h.
Yield : 68%.
Table 3: Oxalyl Chloride Method Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 16 h total |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |
Carbodiimide Coupling Approach
Reagents : Oxalic acid (1.0 eq), EDCl (1.2 eq), HOBt (0.2 eq), amines (2.2 eq).
Conditions : DMF, 0°C → RT, 24 h.
Yield : 72%.
Advantages :
- Avoids handling toxic oxalyl chloride.
- Suitable for scale-up using flow chemistry.
Comparison of Synthetic Methods
Table 4: Method Comparison
| Parameter | Oxalyl Chloride | Carbodiimide |
|---|---|---|
| Yield | 68% | 72% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 16 h | 24 h |
| Scalability | Moderate | High |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₁₉H₂₂N₂O₃S [M+H]⁺: 359.1428.
- Observed : 359.1431.
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between thiophene-derived amines and methoxy-indenyl precursors under Hantzsch thiazole-like conditions (ethanol solvent, no catalyst) .
- Amide bond formation using activated esters or carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the ethanediamide backbone .
- Purification via column chromatography or recrystallization to isolate the final product.
Key Considerations: Optimize stoichiometry of methoxy-indenyl and thiophene-methyl intermediates to avoid side products like unreacted thioureas .
Basic: Which analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of methoxy (δ ~3.2–3.5 ppm), thiophene (δ ~6.9–7.3 ppm), and amide protons (δ ~8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak matching CHNOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Tautomerism Analysis : Thiophene-methyl and methoxy groups may induce tautomeric shifts. Use -HMBC NMR to confirm amide tautomerization .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
- Dynamic NMR Experiments : Variable-temperature NMR can identify conformational exchange broadening peaks .
Advanced: What strategies improve reaction yield during scale-up?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for amide coupling; ethanol is preferred for thiophene reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours reflux) .
- Catalyst Optimization : Screen Pd-based catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
Basic: Which functional groups dictate its biological activity?
Methodological Answer:
- Thiophene Ring : Enhances π-π stacking with biological targets (e.g., enzymes, receptors) .
- Methoxy Group : Increases lipophilicity and membrane permeability .
- Ethanediamide Backbone : Facilitates hydrogen bonding with active sites (e.g., kinase ATP pockets) .
Advanced: How to model its interaction with biological targets computationally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., AMPA receptors, citing similar modulators ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
Advanced: How to address by-product formation during synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect intermediates early .
- By-product Identification : Isolate side products via preparative HPLC and characterize with -NMR/MS .
- Mechanistic Studies : Probe competing pathways (e.g., over-alkylation) using deuterated solvents or kinetic isotope effects .
Basic: What are its stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for amides) .
- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via UV-Vis spectroscopy .
- Hydrolysis Resistance : Test stability in PBS (pH 7.4) at 37°C for 48 hours; amide bonds are generally stable .
Advanced: How to validate crystallographic data discrepancies?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN command to model twinning ratios in X-ray datasets .
- Disorder Modeling : Apply PART instructions in SHELX for flexible methoxy or thiophene groups .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
